Uridine diphosphate galuronic acid (trisodium)
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Overview
Description
Uridine diphosphate galuronic acid (trisodium) is a sugar nucleotide that plays a crucial role in the biosynthesis of polysaccharides. It is a carboxylic acid-formed sugar nucleotide and is involved in various biochemical processes, including the creation of polysaccharides and the biosynthesis of ascorbic acid in non-primates . It is also a key intermediate in the heme degradation process in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine diphosphate galuronic acid (trisodium) can be synthesized through a cascade reaction involving multiple whole cells expressing hyperthermophilic enzymes. This method involves the use of UDP-glucose 6-dehydrogenase and NAD+ as a cofactor to convert UDP-glucose to uridine diphosphate galuronic acid . The reaction conditions typically include a temperature of 30°C and a pH of 7.5 .
Industrial Production Methods
In industrial settings, the production of uridine diphosphate galuronic acid (trisodium) often involves the use of microbial cell factories such as Escherichia coli. These cells are engineered to express the necessary enzymes for the biosynthesis of the compound. The process includes the optimization of enzyme expression levels and the use of coenzyme regeneration systems to enhance yield .
Chemical Reactions Analysis
Types of Reactions
Uridine diphosphate galuronic acid (trisodium) primarily undergoes glucuronidation reactions, where it acts as a glucuronosyl donor. This reaction involves the transfer of the glucuronosyl group to various substrates, including oxygen, nitrogen, sulfur, or carboxyl functional groups .
Common Reagents and Conditions
The glucuronidation reactions typically require the presence of glucuronosyltransferase enzymes and occur under physiological conditions. The major products formed from these reactions are glucuronides, which are more water-soluble and can be easily excreted from the body .
Scientific Research Applications
Uridine diphosphate galuronic acid (trisodium) has a wide range of applications in scientific research:
Mechanism of Action
Uridine diphosphate galuronic acid (trisodium) exerts its effects through its role as a glucuronosyl donor in glucuronidation reactions. The compound interacts with glucuronosyltransferase enzymes, facilitating the transfer of the glucuronosyl group to various substrates. This process enhances the solubility and excretion of the substrates, aiding in detoxification and metabolism .
Comparison with Similar Compounds
Uridine diphosphate galuronic acid (trisodium) can be compared with other sugar nucleotides such as:
Uridine diphosphate glucose: Serves as a precursor for uridine diphosphate galuronic acid and is involved in glycogen synthesis.
Uridine diphosphate N-acetylglucosamine: Involved in the biosynthesis of glycoproteins and glycolipids.
Uridine diphosphate galactose: Participates in the synthesis of lactose and other galactose-containing polysaccharides.
Uridine diphosphate galuronic acid (trisodium) is unique in its role in glucuronidation reactions, which are essential for the detoxification and excretion of various endogenous and exogenous compounds .
Properties
Molecular Formula |
C15H19N2Na3O18P2 |
---|---|
Molecular Weight |
646.23 g/mol |
IUPAC Name |
trisodium;(2S,3R,4S,5R,6R)-6-[[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6+,7+,8-,9?,10-,11+,12-,14-;;;/m1.../s1 |
InChI Key |
XXXUNWUNTOMVIG-RAYNMLOKSA-K |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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